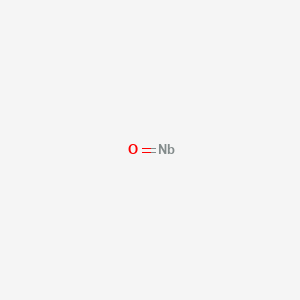

氧化铌(II)

描述

Niobium oxides, including Niobium(II) oxide, have been explored for over 75 years, yet there remains contradictory information about their physical properties. They manifest in various stoichiometric and non-stoichiometric phases, offering intriguing physical characteristics leading to diverse applications (Nico, Monteiro, & Graça, 2016).

Synthesis Analysis

The synthesis of niobium oxides, particularly through hydrothermal methods, has been explored to understand the influence of different synthesis parameters on the morphology and structure of niobium oxide growth. Parameters such as mineralizer concentration and annealing affect the crystallinity and formation of the niobium oxide structures (Vega et al., 2023).

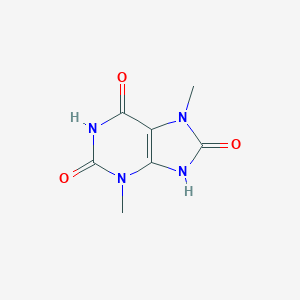

Molecular Structure Analysis

The molecular structures of niobium oxides vary significantly, influenced by their synthesis conditions. Studies have shown diverse configurations, including niobium oxide clusters and interactions at atomic scales (Wu et al., 2017). These structures are crucial for their chemical and physical properties.

Chemical Reactions and Properties

Niobium oxides undergo various chemical reactions, influencing their catalytic, photocatalytic, and electrochemical properties. For instance, the lithiation reaction changes niobium oxide from an insulator to a semi-metal, affecting its electrochemical potential and magnetic properties (Catti & Ghaani, 2014).

Physical Properties Analysis

Niobium oxides exhibit unique physical properties due to their diverse structures. The crystal and electronic structures of these materials significantly impact their applications in energy storage systems and other technological applications (Deng et al., 2019).

Chemical Properties Analysis

The chemical properties of niobium oxides, such as their acidity, catalytic activity, and reactivity, are influenced by their molecular structure. Different niobium oxides display a range of Lewis and Brønsted acid sites, which are crucial for their catalytic applications (Kreissl et al., 2017).

科学研究应用

高功率电池

铌和铌基氧化物材料已被证明是高功率电池的优秀正极材料,因为锂离子可以通过它们的晶体结构快速扩散 . 这使得它们非常适合用于电动汽车和其他高需求应用。

催化剂材料

研究表明,氧化铌作为生物质来源生产燃料和化学品的催化剂材料具有巨大的潜力 . 这可能是可持续和可再生能源解决方案的关键组成部分。

电致变色特性

氧化铌的电致变色特性已被广泛研究 . 这些特性使其在智能窗户等设备中很有用,这些设备可以响应电信号改变透明度。

光电检测

氧化铌的电致变色特性也使其适合光电检测 . 这可用于各种应用,从太阳能电池到安全系统。

薄膜应用

氧化铌用于生产薄膜,薄膜具有广泛的应用。 这些包括光学系统、不锈钢、陶瓷、太阳能电池、电致变色设备、电容器介电层、催化剂、传感器和建筑要求 .

微电子学

由于其有趣的物理特性,氧化铌已被建议用于微电子学 . 这可能导致电子设备小型化方面的进步。

医疗领域

氧化铌也已在医疗领域找到应用 . 但是,资料来源没有详细说明这些应用的具体内容。

光电器件

氧化铌用于各种光电器件 . 这些在光和电信号上运行的设备在从电信到医疗设备的许多技术领域都是至关重要的。

作用机制

Target of Action

Niobium(II) oxide, also known as oxoniobium, primarily targets the electrochemical properties of various materials . It has been shown to be an outstanding cathode material for high-power batteries due to high Li-diffusion rates through their crystal structures . Additionally, it has shown excellent potential as a catalyst material for the production of fuels and chemicals from biomass sources .

Mode of Action

The mode of action of Niobium(II) oxide involves its interaction with other elements and compounds. Upon dissolution of niobium chloride in benzyl alcohol, octahedral [NbCl 6−x O x] complexes form through the exchange of chloride ligands . This leads to the formation of a nucleation cluster with the ReO 3 type structure, which grows to form nanoparticles of the Wadsley–Roth type H-Nb 2 O 5 structure .

Biochemical Pathways

The biochemical pathways affected by Niobium(II) oxide involve the formation and growth of niobium oxide nanoparticles . The heating of the solution results in polymerization, where larger clusters built from multiple edge-sharing [NbCl 6−x O x] octahedra assemble . This leads to the formation of a nucleation cluster with the ReO 3 type structure, which grows to form nanoparticles of the Wadsley–Roth type H-Nb 2 O 5 structure .

Pharmacokinetics

It is known that nbo 2 is insoluble in water , which could impact its bioavailability if it were to be used in a biological context.

Result of Action

The result of Niobium(II) oxide’s action is the formation of nanoparticles with a specific structure . These nanoparticles have versatile electrochemical properties, making them useful in a variety of applications, including high-power batteries and catalyst materials . Additionally, NbO 2 is a powerful reducing agent, reducing carbon dioxide to carbon and sulfur dioxide to sulfur .

Action Environment

The action of Niobium(II) oxide is influenced by environmental factors such as temperature and the presence of other compounds . For example, the solvothermal synthesis from niobium chloride in benzyl alcohol, and through investigations of the influence of reaction temperature, a formation pathway can be suggested . Furthermore, NbO 2 is produced as an intermediate in an industrial process for the production of niobium metal, by the hydrogen reduction of Nb 2 O 5 .

未来方向

Recent research has shown the potential of niobium-based oxides for high-speed battery charging due to high Li-diffusion rates through their crystal structures . The rapid movement of lithium ions along the 2D vertical channels in the T-Niobium oxide (T-Nb2O5) thin film results in unique property changes and a chase transition .

属性

IUPAC Name |

oxoniobium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Nb.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFRGSJVXBIWTCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[Nb] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

NbO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

108.906 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Black odorless powder; Insoluble in water; [MSDSonline] | |

| Record name | Niobium monoxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8296 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

12034-57-0, 12627-00-8 | |

| Record name | Niobium oxide (NbO) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12034-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Niobium oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12627-00-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Niobium oxide (NbO) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012034570 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Niobium oxide (NbO) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Niobium oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.631 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

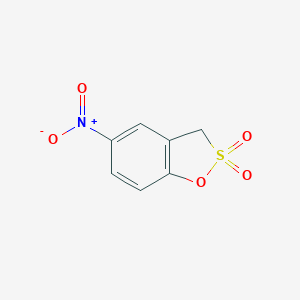

![4,4,7,7-Tetramethyl-3-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B82012.png)